molecular formula C19H17N5O3S2 B4491036 [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

Cat. No.: B4491036
M. Wt: 427.5 g/mol
InChI Key: LMOJIEYFPDJITN-UHFFFAOYSA-N
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Description

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a unique combination of benzothiadiazole, piperazine, and indole moieties

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19(14-5-4-13-6-7-20-16(13)12-14)23-8-10-24(11-9-23)29(26,27)17-3-1-2-15-18(17)22-28-21-15/h1-7,12,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOJIEYFPDJITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)C=CN3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Key steps include:

    Formation of Benzothiadiazole Intermediate: This involves the reaction of ortho-diaminobenzene with sulfur dioxide and a suitable oxidizing agent.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzothiadiazole and indole intermediates with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the benzothiadiazole ring, potentially yielding reduced sulfur-containing products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Products: Compounds with reduced sulfur groups.

    Substituted Derivatives: Compounds with various functional groups introduced at the sulfonyl position.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl(1H-indol-6-yl)methanone exhibit significant biological activities:

Key Activities

  • Anticancer Properties : Preliminary studies suggest efficacy against various cancer cell lines.
  • Antimicrobial Activity : Potential against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antiproliferative Activity

A study assessed the antiproliferative effects of the compound on different cancer cell lines:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)3.2
HeLa (Cervical)5.7
A549 (Lung)4.9

These results indicate promising activity, particularly against breast cancer cells.

Interaction Studies

Studies utilizing techniques such as molecular docking have shown that the compound interacts favorably with specific protein targets involved in cancer proliferation pathways. This interaction can enhance understanding of its mechanism of action and guide further optimization for therapeutic use.

Structure-Activity Relationship (SAR)

The unique structural features contribute to its biological activity:

  • Benzothiadiazole Moiety : Known for antimicrobial properties.
  • Piperazine Ring : Enhances solubility and binding affinity.
  • Indole Structure : Potentially interacts with nucleic acids, influencing gene expression.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can engage in π-π stacking interactions, while the piperazine and indole groups can form hydrogen bonds and other non-covalent interactions. These interactions facilitate the binding of the compound to its target, modulating its activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
  • 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone

Uniqueness: The unique combination of benzothiadiazole, piperazine, and indole moieties in 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone provides it with distinct chemical and biological properties

Biological Activity

The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring and a benzothiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the development of anti-cancer and anti-inflammatory agents. This article will explore the biological activities associated with this compound, supported by data tables and case studies.

Structural Characteristics

The structural composition of the compound can be summarized as follows:

ComponentDescription
Piperazine Ring A common motif in many pharmacologically active compounds.
Benzothiadiazole Moiety Known for its electronic properties and interaction with biological targets.
Sulfonyl Group Enhances solubility and biological activity.
Methanone Functional Group Contributes to the overall reactivity and interaction profile of the compound.

Biological Activities

Preliminary studies indicate that compounds similar to 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with benzothiadiazole structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives exhibit moderate to good antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The sulfonamide functionality may contribute to anti-inflammatory actions.

Case Studies

  • Anticancer Activity Evaluation
    • A study evaluated the anticancer effects of benzothiadiazole derivatives against human cancer cell lines (e.g., MCF-7, SW480, A549). The findings indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through G2/M cell cycle arrest .
  • Antimicrobial Screening
    • In vitro tests on synthesized derivatives showed that most compounds exhibited moderate to excellent antimicrobial activities against Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated effective inhibition comparable to standard antibiotics .

The mechanism of action for 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could interact with receptors that mediate inflammatory responses or cancer cell signaling pathways.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiadiazole Moiety : Synthesized from o-phenylenediamine through cyclization reactions.
  • Sulfonylation Process : Introduces the sulfonyl group using chlorosulfonic acid.
  • Piperazine Coupling : The sulfonylated benzothiadiazole is reacted with piperazine under basic conditions to yield the final product.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.